

Spectroscopic data (NMR, IR, Mass Spec) for 4-Methoxyphenylboronic acid.

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Compound of Interest

Compound Name: 4-Methoxyphenylboronic acid

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Spectroscopic Profile of 4-Methoxyphenylboronic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxyphenylboronic acid**, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols.

Chemical Structure and Properties

Chemical Name: **4-Methoxyphenylboronic acid**^[1] CAS Number: 5720-07-0^[1] Molecular Formula: C₇H₉BO₃^{[1][2]} Molecular Weight: 151.96 g/mol ^{[1][3][4]} Appearance: White to light beige crystalline powder^{[1][5]} Melting Point: 204-206 °C^[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methoxyphenylboronic acid**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.70 - 7.65	d	2H	Ar-H (ortho to -B(OH) ₂)	DMSO-d ₆
6.89 - 6.85	d	2H	Ar-H (ortho to -OCH ₃)	DMSO-d ₆
3.75	s	3H	-OCH ₃	DMSO-d ₆
7.9 (broad s)	2H	-B(OH) ₂	DMSO-d ₆	

Data sourced from publicly available spectra. Specific peak values may vary slightly depending on the solvent and instrument calibration.

¹³C NMR Data[6][7]

Chemical Shift (δ) ppm	Assignment	Solvent
160.8	Ar-C (-OCH ₃)	CDCl ₃
136.5	Ar-C (ortho to -B(OH) ₂)	CDCl ₃
113.2	Ar-C (ortho to -OCH ₃)	CDCl ₃
55.1	-OCH ₃	CDCl ₃
Not observed	Ar-C (-B(OH) ₂)	CDCl ₃

The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (from B(OH) ₂ and absorbed H ₂ O)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1600	Strong	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Strong	Symmetric C-O-C stretch (aryl ether)
~750	Strong	Out-of-plane C-H bend (1,4-disubstituted)

Data is a representative compilation from various sources.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

m/z	Ion Type	Comments
152.06	[M] ⁺	Molecular ion peak corresponding to the exact mass of C ₇ H ₉ BO ₃ . [2]
134	[M-H ₂ O] ⁺	Loss of a water molecule.
108	[M-B(OH) ₂] ⁺	Loss of the boronic acid group.

Fragmentation patterns can vary depending on the ionization technique (e.g., ESI, EI). Boronic acids can be challenging to analyze by MS and may require derivatization.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for acquiring the data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-methoxyphenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).^[13] Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Acquire spectra on a 300 MHz or higher field NMR spectrometer.
 - For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
 - For ¹³C NMR, a 90-degree pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak.
 - Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid **4-methoxyphenylboronic acid** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.^[8] Apply pressure to ensure good contact.

- Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Collect the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

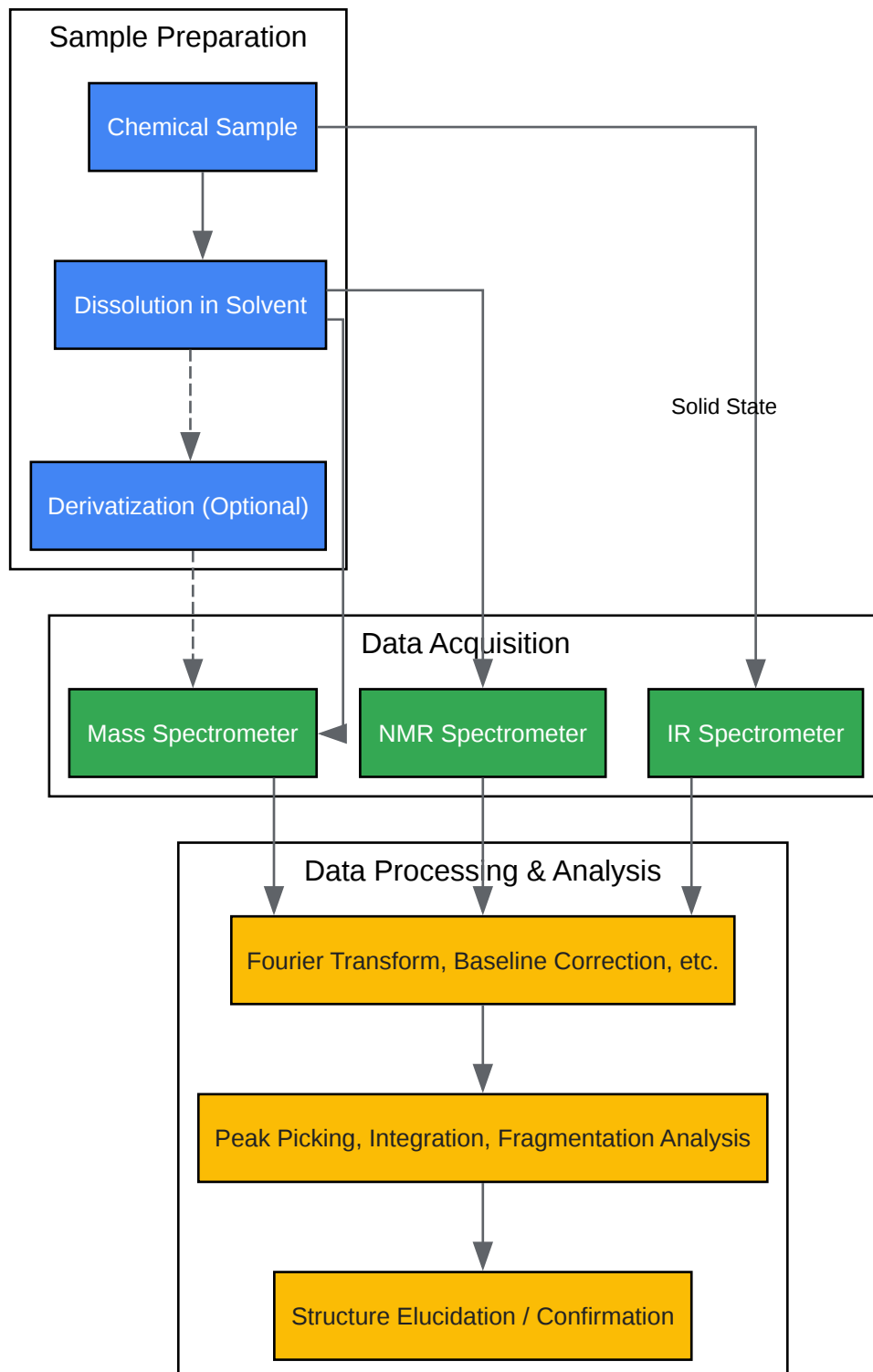
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve a small amount of **4-methoxyphenylboronic acid** in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.^[10]
- Instrument Setup:
 - Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
 - The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to aid ionization.^[10]
 - Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

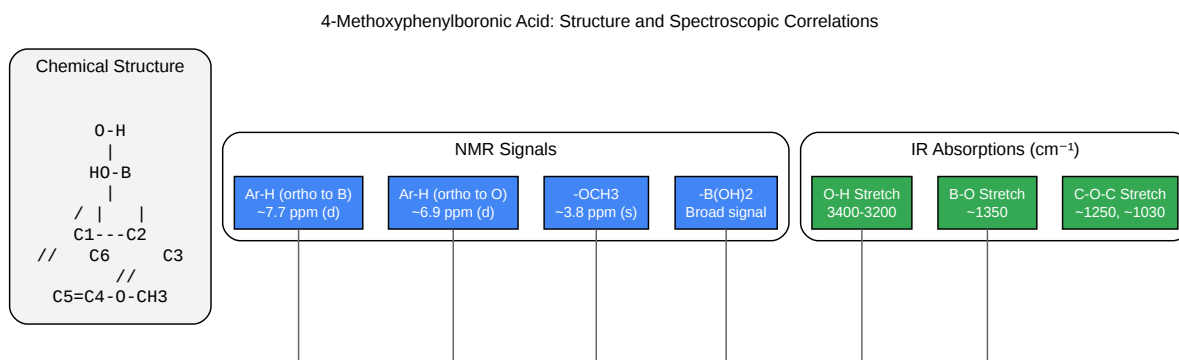
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **4-Methoxyphenylboronic acid** with its key spectroscopic features.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis



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Caption: **4-Methoxyphenylboronic Acid**: Structure-Spectra Correlations

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